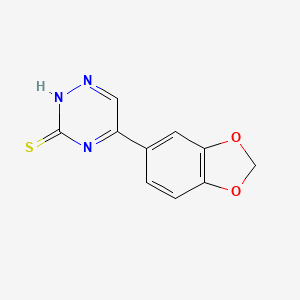

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Description

Significance of Nitrogen- and Sulfur-Containing Heterocyclic Systems in Rational Drug Design and Development

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental building blocks in the design and development of new therapeutic agents. researchgate.netchemicalbook.com Their prevalence in numerous approved drugs underscores their importance. These atoms, through their ability to form hydrogen bonds, dipole-dipole interactions, and coordinate with metal ions, play a crucial role in molecular recognition processes at the active sites of enzymes and receptors. The incorporation of nitrogen and sulfur into cyclic structures imparts specific physicochemical properties, such as improved metabolic stability, enhanced solubility, and favorable pharmacokinetic profiles, which are critical for the efficacy of a drug candidate. researchgate.net

Structural Diversity and Biological Prominence of 1,2,4-Triazine (B1199460) Derivatives

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms. This scaffold has proven to be a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov The versatility of the 1,2,4-triazine ring allows for substitutions at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).

The biological prominence of 1,2,4-triazine derivatives is well-documented, with compounds showing potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. nih.govresearchgate.net This wide range of activities stems from the ability of the triazine core to interact with diverse biological targets, including kinases, polymerases, and other enzymes.

Table 1: Reported Biological Activities of Various 1,2,4-Triazine Derivatives

| Biological Activity | Reference Compound/Series | Notes |

|---|---|---|

| Anticancer | 5,6-diaryl-1,2,4-triazine derivatives | Inhibition of cyclooxygenases (COX-1 and COX-2) researchgate.net |

| Antitumor | 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6- substituted benzo/(thiazol)-2-yl)acetamide | Induction of apoptosis in lung adenocarcinoma cells nih.gov |

| Antimicrobial | 3-thioxo-1,2,4-triazin-5-one derivatives | Activity against various microbial strains scirp.org |

| Antiviral | General 1,2,4-triazine derivatives | Broad-spectrum antiviral potential scirp.org |

Specific Focus on the Pharmacophoric Significance of the Thiol Group in 1,2,4-Triazine Analogues

The presence of a thiol (-SH) group at the 3-position of the 1,2,4-triazine ring introduces a critical pharmacophoric feature. The thiol group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, a nucleophile, and a ligand for metal ions. This functionality allows for a variety of interactions with biological macromolecules.

Furthermore, the thiol group can exist in equilibrium with its tautomeric thione form (-C=S), which can also participate in important biological interactions. The reactivity of the thiol group also provides a convenient handle for the synthesis of a wide range of derivatives through S-alkylation, S-acylation, and other modifications, enabling the fine-tuning of the molecule's properties for optimal biological activity.

Research Imperatives and Strategic Objectives for Investigating 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol and its Derivatives

The specific compound, this compound, integrates two key pharmacophoric motifs: the 1,2,4-triazine-3-thiol core and the 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl) moiety. The 1,3-benzodioxole ring system is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The strategic combination of these two pharmacophores in a single molecule presents a compelling case for its investigation. The research imperatives for this compound and its derivatives are multifaceted:

Synthesis and Characterization: The primary objective is to develop efficient and scalable synthetic routes to access the target compound and a library of its derivatives. This would involve the exploration of various synthetic methodologies and the thorough characterization of the synthesized compounds using modern analytical techniques. A plausible synthetic approach could involve the cyclization of a substituted thiosemicarbazone derived from a 1,3-benzodioxole-containing precursor.

Biological Evaluation: A comprehensive biological screening of the synthesized compounds is crucial to identify and validate their therapeutic potential. Based on the known activities of the constituent moieties, key areas for investigation include:

Anticancer Activity: Given the reported anticancer properties of both 1,2,4-triazines and 1,3-benzodioxoles, these compounds should be screened against a panel of cancer cell lines. researchgate.netresearchgate.net

Antimicrobial Activity: The presence of the triazine-thiol scaffold suggests potential antimicrobial efficacy, warranting evaluation against a range of bacterial and fungal pathogens. scirp.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR will be essential to understand how modifications to the core structure influence biological activity. This will involve the synthesis and testing of derivatives with variations in the substituents on both the triazine and benzodioxole rings.

Mechanism of Action Studies: For any identified active compounds, elucidating their mechanism of action will be a critical step. This could involve biochemical assays, molecular modeling, and other techniques to identify the specific biological targets and pathways modulated by these molecules.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. The unique combination of two biologically active scaffolds provides a strong rationale for its synthesis and thorough pharmacological investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c16-10-12-7(4-11-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNXRGQGVVSOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=S)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209615 | |

| Record name | 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-22-6 | |

| Record name | 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 1,3 Benzodioxol 5 Yl 1,2,4 Triazine 3 Thiol

Retrosynthetic Analysis and Strategic Disconnections Leading to the 1,2,4-Triazine-3-thiol Core

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For the 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, the primary disconnections are made at the C-N and C-S bonds of the triazine ring.

A logical disconnection of the 1,2,4-triazine-3-thiol core points to two key building blocks: an α-dicarbonyl compound and thiosemicarbazide (B42300). This approach is based on the well-established cyclocondensation reaction that forms the triazine ring. The aryl substituent at the C5 position of the triazine ring originates from the corresponding aryl-substituted α-dicarbonyl precursor. Therefore, the retrosynthesis can be depicted as follows:

Target Molecule: this compound

Disconnection 1 (C-N, C=N, C-S bonds): This disconnection breaks the triazine ring into its fundamental components.

Precursors:

An α-dicarbonyl compound: 1-(1,3-Benzodioxol-5-yl)glyoxal.

A sulfur and nitrogen source: Thiosemicarbazide.

This strategic disconnection simplifies the complex heterocyclic structure into readily accessible starting materials, guiding the synthetic pathway.

Classical and Modern Synthetic Protocols for the Elaboration of 1,2,4-Triazine-3-thiol Ring Systems

The formation of the 1,2,4-triazine-3-thiol ring is a cornerstone of this synthesis, with several established methods available for its construction.

Cyclocondensation Reactions Utilizing Thiosemicarbazide and Related Precursors

The most common and direct method for synthesizing 5-substituted-1,2,4-triazine-3-thiols is the cyclocondensation of an appropriate α-dicarbonyl compound with thiosemicarbazide. researchgate.net Thiosemicarbazide is a versatile reagent used extensively in the synthesis of various nitrogen- and sulfur-containing heterocycles. juniv.edu

The reaction typically proceeds by refluxing the α-dicarbonyl precursor with thiosemicarbazide. The reaction is often catalyzed by an acid, such as acetic acid, to facilitate the condensation and subsequent cyclization. researchgate.net The initial step involves the condensation of the more reactive aldehyde or ketone group of the dicarbonyl compound with the terminal amino group of thiosemicarbazide, followed by an intramolecular cyclization and dehydration to yield the final 1,2,4-triazine-3-thiol ring.

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| Benzil (α-dicarbonyl) | Thiosemicarbazide | Reflux | 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) | researchgate.net |

| Aryl Glyoxal (B1671930) | Thiosemicarbazide | Acid catalyst, Reflux | 5-Aryl-1,2,4-triazine-3-thiol | General Method |

Thionation and Thiolation Reactions for Thiol Group Installation and Interconversion with Thiones

The 1,2,4-triazine-3-thiol exists in a tautomeric equilibrium with its thione form, 5-(1,3-benzodioxol-5-yl)-1,2,4-triazine-3(2H)-thione. This thione-thiol tautomerism is a characteristic feature of many heterocyclic thiols.

In cases where the corresponding 1,2,4-triazin-3-one is synthesized or more readily available, the thiol group can be introduced through a thionation reaction. This involves converting the carbonyl group (C=O) of the triazinone into a thiocarbonyl group (C=S). Common thionating agents for this transformation include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. The resulting thione is in equilibrium with the desired thiol tautomer.

Synthetic Routes for Incorporating the 1,3-Benzodioxol-5-yl Moiety onto the 1,2,4-Triazine (B1199460) Scaffold

The incorporation of the 1,3-benzodioxol-5-yl group at the C5 position of the triazine ring is achieved by using a precursor that already contains this moiety. Following the retrosynthetic analysis, the key starting material is an α-dicarbonyl compound bearing the 1,3-benzodioxol-5-yl group.

A common precursor for this is 1-(1,3-benzodioxol-5-yl)ethanone, which is commercially available or can be synthesized. nih.govnih.gov This acetophenone (B1666503) derivative can be oxidized to the corresponding α-dicarbonyl compound, 1-(1,3-benzodioxol-5-yl)glyoxal. A widely used method for this specific oxidation of an α-methylene group adjacent to a carbonyl is the Riley oxidation, which employs selenium dioxide (SeO₂). du.ac.inadichemistry.com

The oxidation of substituted acetophenones with selenium dioxide is a well-documented method for preparing arylglyoxals. oup.com The reaction is typically carried out by heating the acetophenone derivative with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or ethanol, often with a small amount of water. researchgate.net

Synthetic Scheme for Precursor:

Starting Material: 1-(1,3-Benzodioxol-5-yl)ethanone

Reaction: Oxidation

Reagent: Selenium Dioxide (SeO₂)

Product: 1-(1,3-Benzodioxol-5-yl)glyoxal

This glyoxal derivative then undergoes the cyclocondensation reaction with thiosemicarbazide as described in section 2.2.1 to yield the target molecule, this compound.

Derivatization Chemistry at the Thiol Position

The thiol group at the C3 position of the triazine ring is a reactive handle that allows for a variety of chemical modifications to produce new derivatives.

S-Alkylation Reactions for Thioether Formation

One of the most common and straightforward derivatizations of the thiol group is S-alkylation to form thioethers (sulfides). This nucleophilic substitution reaction involves the reaction of the thiol with an alkylating agent, typically an alkyl halide. jmaterenvironsci.com

The reaction is generally performed in the presence of a base (e.g., potassium carbonate, sodium hydroxide, or triethylamine) which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., halide) and forming a C-S bond. acsgcipr.orgnih.gov A variety of alkylating agents can be used, leading to a diverse range of thioether derivatives. researchgate.net

| Thiol Substrate | Alkylating Agent | Base | Solvent | Product |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | Ethyl chloroacetate | - | - | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate |

| Aromatic/Heteroaromatic Thiols | Alkyl Halides | K₂CO₃, Et₃N | Water | Alkyl Aryl/Heteroaryl Sulfides |

This S-alkylation reaction is a versatile method for modifying the properties of the parent compound, allowing for the exploration of structure-activity relationships in various applications.

S-Acylation and Other Electrophilic Modifications

The thiol group at the C3 position of the 1,2,4-triazine ring is a key site for functionalization due to its high nucleophilicity. This allows for a range of electrophilic modifications, with S-acylation being a prominent transformation to generate thioester derivatives.

S-acylation of this compound typically proceeds by reacting the parent thiol with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to deprotonate the thiol, forming a more nucleophilic thiolate anion which then attacks the electrophilic carbonyl carbon of the acylating agent. These reactions are generally conducted in aprotic solvents like ethanol, acetonitrile, or dimethylformamide (DMF).

A key example of this reactivity is the S-alkylation/acylation with substituted chloroacetamides. For instance, the reaction of analogous 5,6-diphenyl-1,2,4-triazine-3-thiol with 2-chloro-N-arylacetamides in the presence of a base like pyridine leads to the formation of the corresponding S-substituted products. researchgate.net This transformation underscores the nucleophilic character of the sulfur atom and its accessibility for reaction with electrophiles. The reaction involves the displacement of the chlorine atom by the sulfur nucleophile, a process that is mechanistically similar to acylation.

The general conditions for S-acylation and related electrophilic modifications are summarized in the table below, extrapolated from reactions on analogous 5-aryl-1,2,4-triazine-3-thiols.

| Electrophile | Reagent Example | Base | Solvent | Expected Product |

| Acyl Chloride | Acetyl chloride | Triethylamine | Dichloromethane | S-(5-(1,3-Benzodioxol-5-yl)-1,2,4-triazin-3-yl) ethanethioate |

| Acid Anhydride | Acetic anhydride | Pyridine | Acetonitrile | S-(5-(1,3-Benzodioxol-5-yl)-1,2,4-triazin-3-yl) ethanethioate |

| Haloacetamide | 2-Chloro-N-phenylacetamide | Pyridine | Ethanol | 2-((5-(1,3-Benzodioxol-5-yl)-1,2,4-triazin-3-yl)thio)-N-phenylacetamide |

| Alkyl Halide | Benzyl bromide | Potassium carbonate | DMF | 3-(Benzylthio)-5-(1,3-benzodioxol-5-yl)-1,2,4-triazine |

Functionalization Strategies for Peripheral Modification of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic attack rather than electrophilic substitution. nih.gov This property dictates the strategies for its peripheral modification. The primary sites for nucleophilic attack on the this compound scaffold are the unsubstituted C6 carbon atom and, under certain conditions, the C5 carbon bearing the benzodioxole group.

Nucleophilic substitution of hydrogen at the C6 position is a feasible strategy for introducing new substituents. This type of reaction, known as SNH (Substitution Nucleophilic Hydrogen), can be achieved with various nucleophiles. For example, reactions of 1,2,4-triazines with nitronate anions have been shown to result in the substitution of the hydrogen atom at the C5 position (analogous to the C6 position in the title compound if the substitution pattern were different). osi.lv Similarly, organolithium reagents can add to the C6 position of the triazine ring. rsc.org

Direct functionalization of the C-H bond at the C6 position represents an efficient synthetic approach. For instance, the direct C-H functionalization of 5-H-1,2,4-triazines with lithium acetylenes has been reported to yield 5-arylethynyl-1,2,4-triazines, demonstrating that the C5/C6 positions are reactive towards strong nucleophiles. researchgate.net

Modification of the 1,3-benzodioxole (B145889) ring via electrophilic aromatic substitution is generally challenging. The attached 1,2,4-triazine ring acts as a strong electron-withdrawing group, deactivating the benzodioxole ring towards electrophiles. Therefore, functionalization strategies predominantly focus on the more reactive triazine core.

Mechanistic Investigations of Key Synthetic Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key transformations discussed—S-acylation and nucleophilic substitution on the triazine ring—proceed through well-established mechanistic pathways.

Mechanism of S-Acylation: The S-acylation of this compound is a nucleophilic acyl substitution reaction. The mechanism involves two primary steps:

Deprotonation: In the presence of a base, the thiol group (-SH) is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). The compound exists in a tautomeric equilibrium between the thione and thiol forms, but the thiol form is reactive in this context.

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the leaving group (e.g., chloride ion) is expelled, resulting in the formation of the final thioester product. This process is analogous to the S-acylation mechanisms observed in biological systems, although those are typically enzyme-mediated. nih.govnih.gov

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring: Peripheral modification of the 1,2,4-triazine ring via nucleophilic attack follows the SNAr mechanism, particularly when a leaving group is present or in SNH reactions.

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring (e.g., C6). This disrupts the aromaticity and forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge is delocalized over the nitrogen atoms of the triazine ring, which stabilizes the intermediate.

Departure of a Leaving Group: In a subsequent step, a leaving group is eliminated, restoring the aromaticity of the ring. In the case of SNH reactions, the leaving group is a hydride ion (H⁻), which is typically removed by an oxidizing agent present in the reaction mixture or through subsequent oxidation steps. For substrates with a good leaving group (like a halogen), the departure is more straightforward. semanticscholar.org

These mechanistic principles provide a framework for the rational design of synthetic routes to novel derivatives of this compound for various applications.

Comprehensive Exploration of Biological Activities of 5 1,3 Benzodioxol 5 Yl 1,2,4 Triazine 3 Thiol and Its Structural Analogues

Antimicrobial Spectrum Analysis (in vitro and non-human in vivo models)

Derivatives of 1,2,4-triazine (B1199460) are recognized for their potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The 1,2,4-triazine nucleus is a key component in the development of new antibacterial agents. nih.gov Studies on various derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

For instance, a series of novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior to the standard drug streptomycin. nih.gov Another study highlighted that 1,2,4-triazine derivatives showed potent activity against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

Fused heterocyclic systems incorporating the 1,2,4-triazine ring, such as bis-4-amino-1,2,4-triazole-3-thiones, have also been synthesized and screened for their antimicrobial properties. Certain derivatives from this class exhibited antibacterial activity comparable to standard antimicrobial agents. nih.gov Similarly, novel 1,2,4-triazine and 1,2-diazepine derivatives have shown significant activity against a panel of bacteria including E. coli, P. aeruginosa, Klebsiella pneumoniae, S. aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of the 1,2,4-triazine ring was suggested to be crucial for the enhanced antibacterial effect. biointerfaceresearch.com

Antifungal Activity against Fungal Pathogens

The 1,2,4-triazine scaffold is a cornerstone in the development of antifungal agents. nih.gov Research has demonstrated the efficacy of its derivatives against a variety of fungal pathogens. A study on novel Schiff bases of 4H-1,2,4-triazole-3-thiol revealed strong antifungal effects against Microsporum gypseum, with several compounds showing potency greater than the standard drug ketoconazole. nih.gov However, in the same study, no activity was observed against Candida albicans or Aspergillus niger. nih.gov

Conversely, other studies on different 1,2,4-triazine analogues have reported significant activity against Candida albicans. Computational studies have identified 1,2,4-triazine derivatives as potential inhibitors of Lanosterol 14-demethylase (CYP51), a key enzyme in Candida albicans, with some analogues showing stronger binding affinities than the conventional drug fluconazole. nih.gov Fused heterocyclic derivatives, specifically bis-4-amino-1,2,4-triazole-3-thiones, have also shown notable antifungal activity against various tested organisms. nih.gov Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated obvious fungicidal activities against several phytopathogenic fungi, including multiple species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of 1,2,4-triazole (B32235) have emerged as promising candidates in the search for new antitubercular drugs. researchgate.net A study focusing on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). mdpi.com The minimum inhibitory concentration (MIC) for the parent compound was 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains. mdpi.com

Another investigation into a series of 1,2,4-triazol-5-thione derivatives identified several compounds with potent antituberculosis activity. nih.gov One compound, in particular, was highly active against Mycobacterium H37Ra with a MIC of 0.976 μg/mL. nih.gov This study also evaluated activity against other mycobacterial species, including M. phlei and M. timereck. nih.gov While not 1,2,4-triazine derivatives, a library of 1,2,3-triazoles also showed several promising inhibitors of MTB, with MIC values ranging from 5.8 to 29.9 µg/mL, further highlighting the potential of the broader triazole class in this therapeutic area. rsc.org

Evaluation of Anti-Inflammatory and Analgesic Potentials (in vitro and non-human in vivo models)

The 1,2,4-triazine core is a feature of various compounds investigated for their anti-inflammatory and analgesic properties. nih.govthieme-connect.com Research has explored different derivatives in several preclinical models.

In one study, a series of 1,2,4-triazine derivatives were synthesized and evaluated for their potential to suppress inflammatory responses in THP-1 monocytes under diabetic conditions. Two compounds were found to inhibit the induction of COX-2 and its product PGE2 by suppressing Advanced Glycation End products (AGEs)-RAGE interactions, indicating a potential to mitigate inflammation-induced diabetic complications. unibs.itnih.gov

Other studies have used non-human in vivo models to assess these activities. A variety of novel 1,2,4-triazine hydrazone and triazolotriazine derivatives were synthesized and evaluated for analgesic and anti-inflammatory effects. thieme-connect.com One compound exhibited pronounced analgesic activity, while another displayed high anti-inflammatory activity. A fused triazolotriazine derivative showed a dual analgesic-anti-inflammatory effect without causing ulcerogenicity, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govthieme-connect.com Similarly, a study on pyrazole-clubbed 1,2,4-triazole heterocycles found several derivatives to be superior analgesic agents when screened using the acetic acid-induced writhing method in animal models. nih.gov The benzodioxole moiety itself has also been incorporated into compounds designed as anti-inflammatory agents and COX inhibitors. nih.gov

Antiviral Activity Research (in vitro studies)

Triazine derivatives have been a subject of significant interest in the development of novel antiviral agents. researchgate.netresearchgate.net Research has shown that compounds incorporating this scaffold can exhibit activity against a broad spectrum of DNA and RNA viruses. researchgate.netnih.gov

One study detailed the synthesis of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, a 1,3,5-triazine (B166579) analogue of the known antiviral drug cidofovir. This compound demonstrated potent activity against a wide range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses. nih.gov Another investigation focused on 2,4,6-trisubstituted 1,3,5-triazine derivatives and identified several compounds with significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov

The antiviral potential of triazines extends to plant viruses as well. A series of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure were designed and synthesized, showing potent activity against Potato Virus Y (PVY), a prevalent RNA plant virus. mdpi.com

Anticancer and Antiproliferative Efficacy Studies (in vitro cell line assays)

The 1,2,4-triazine scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against various human cancer cell lines. researchgate.netdrugbank.com The 1,3-benzodioxole (B145889) moiety has also been identified as an important pharmacophore in compounds with antitumor activity. najah.eduresearchgate.net

A study on 1,3-benzodioxole derivatives conjugated with arsenicals demonstrated enhanced anti-proliferation efficiency in vitro. These compounds were shown to inhibit the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells. semanticscholar.org Another series of synthesized benzodioxole derivatives showed that carboxamide-containing compounds possessed anticancer activity against the liver cancer cell line Hep3B. najah.edu

Various 1,2,4-triazine derivatives have been evaluated for their cytotoxic effects. One study synthesized xanthone- and acridone-1,2,4-triazine conjugates and tested them against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines, with several compounds displaying good in vitro antiproliferative activities. mdpi.com Another novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both intrinsic and extrinsic pathways. nih.gov Furthermore, sulfur derivatives of 1,2,4-triazine have exhibited cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). jst.go.jp

Enzyme Inhibition Profiling and Target Engagement Studies

The interaction of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol analogues with various enzymes is a critical area of research, revealing their potential as therapeutic agents. These studies encompass a range of enzyme families involved in inflammation, neurotransmission, metabolic regulation, and physiological homeostasis.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Selective inhibition of these enzymes is a major goal in the development of anti-inflammatory drugs. Novel series of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives have been investigated for their inhibitory potential against COX-2 and 5-LOX enzymes. nih.govresearchgate.net These compounds have demonstrated moderate to excellent dual inhibitory activity. For instance, one of the most potent derivatives, compound 6k, exhibited an IC50 value of 0.33 µM for COX-2 and 4.90 µM for 5-LOX, showing superior activity compared to the standard drugs celecoxib (B62257) (COX-2 IC50 = 1.81 µM) and zileuton (B1683628) (5-LOX IC50 = 15.04 µM). nih.govresearchgate.netbhu.ac.in This dual inhibition is considered a desirable trait for anti-inflammatory agents, as it can offer a broader spectrum of activity with a potentially improved safety profile.

Table 1: COX-2 and 5-LOX Inhibition by 1,2,4-Triazine Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Compound 6k (A 5,6-diphenyl-1,2,4-triazine-3-thiol derivative) | COX-2 | 0.33 ± 0.02 | Celecoxib | 1.81 ± 0.13 |

| Compound 6k (A 5,6-diphenyl-1,2,4-triazine-3-thiol derivative) | 5-LOX | 4.90 ± 0.22 | Zileuton | 15.04 ± 0.18 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission. nih.govscielo.br Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. scielo.br Various triazine derivatives have been evaluated for their anticholinesterase activity. A series of piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives showed significant non-competitive inhibitory potential against AChE. bhu.ac.in Compound 6g from this series had an IC50 value of 0.2 µM against AChE, comparable to the standard drug donepezil (B133215) (IC50: 0.1 µM). bhu.ac.in In another study, β-carboline-1,3,5-triazine hybrids were found to be selective inhibitors of BChE, with IC50 values ranging from 1.0 to 18.8 µM. scielo.brscielo.br The most potent of these was found to act as a competitive inhibitor of BChE. scielo.br

Table 2: Cholinesterase Inhibition by Triazine Analogues

| Compound Class | Target Enzyme | IC50 Range (µM) | Most Potent Compound (IC50, µM) |

|---|---|---|---|

| Piperazine tethered biphenyl-3-oxo-1,2,4-triazines | AChE | - | 0.2 |

| β-carboline-1,3,5-triazine hybrids | BChE | 1.0 - 18.8 | 1.0 |

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. uni.lunih.gov A series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs have been reported as potential α-glucosidase inhibitors. Many compounds in this series displayed significantly stronger inhibitory activity than the standard drug acarbose. uni.lu The most active compound, N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide (compound 2A), had an IC50 value of 12.0 µM, making it approximately 60 times more potent than acarbose. uni.lu Separately, a synthetic flavone (B191248) derivative featuring a benzodioxole moiety, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one, also demonstrated potent, non-competitive inhibition of α-glucosidase. nih.gov

Table 3: Alpha-Glucosidase Inhibition by a 1,2,4-Triazine Analogue

| Compound | IC50 (µM) | Reference Compound | Potency vs. Acarbose |

|---|---|---|---|

| N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide | 12.0 | Acarbose | ~60x more potent |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. semanticscholar.org Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are considered important targets for cancer therapy. nih.govnih.govmdpi.com Studies on heterocyclic mercaptans, including 1,2,4-triazole-thiols, have shown their inhibitory activity against various human carbonic anhydrase (hCA) isozymes. nih.gov Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have also been extensively studied as CA inhibitors. These compounds exhibited potent inhibition against several isoforms, with inhibition constants (Ki) in the nanomolar range for hCA I (31-8500 nM), hCA II (14-765 nM), and the tumor-associated hCA IX (1.0-640 nM). nih.gov Further studies on 1,3,5-triazinyl aminobenzenesulfonamides confirmed significant inhibition of hCA IX and hCA XII, with some derivatives showing Ki values as low as 4.4 nM against hCA XII. mdpi.com

Table 4: Carbonic Anhydrase Inhibition by Triazine and Triazole Analogues

| Compound Class | Target Isozyme | Inhibition Constant (Ki) Range |

|---|---|---|

| Aromatic benzenesulfonamides with 1,3,5-triazine | hCA I | 31 - 8500 nM |

| hCA II | 14 - 765 nM | |

| hCA IX | 1.0 - 640 nM | |

| 1,2,4-Triazole-thiols | hCA I | 97 nM - 548 µM |

| hCA II | 7.9 - 618 µM | |

| hCA IX | 9.3 - 772 µM |

Antioxidant Activity Assessment (e.g., DPPH radical scavenging, cellular antioxidant assays)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating this activity. mdpi.com Several studies have investigated the antioxidant properties of triazine and triazole derivatives. Benzenesulfonamides incorporating 1,3,5-triazine moieties showed moderate DPPH radical scavenging activity, with some compounds exhibiting better activity (IC50 values of 58.59-73.25 µM) than the standard antioxidant BHA. nih.gov Similarly, certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been evaluated, with one compound showing potent activity with an IC50 value of 5.84 µg/ml. researchgate.net Other studies using the ABTS method found that some 1,3,5-triazine analogues had EC50 values (17.16–27.78 μM) that were five times lower than the standards Trolox and ascorbic acid, indicating high antioxidant potential. nih.govnih.gov

Table 5: Antioxidant Activity of Triazine/Triazole Analogues

| Compound Class | Assay | Activity (IC50/EC50) |

|---|---|---|

| Benzenesulfonamides with 1,3,5-triazine | DPPH | 58.59 - 73.25 µM |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | DPPH | 5.84 µg/ml |

| 1,3,5-Triazine analogues | ABTS | 17.16 - 27.78 µM |

Investigation of Other Relevant Pharmacological Activities (e.g., antiamoebic, anticonvulsant, anti-hyperglycemic)

Beyond enzyme inhibition and antioxidant effects, structural analogues of this compound have been explored for a variety of other pharmacological activities.

Antiamoebic Activity: Research has shown that the incorporation of a triazine ring can lead to a significant increase in potency against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov Certain triazine derivatives were identified as excellent inhibitors of E. histolytica, with IC50 values as low as 1.02 µM, while also showing low cytotoxicity. nih.gov

Anticonvulsant Activity: The therapeutic potential of triazole and triazine derivatives in epilepsy has been investigated. A series of 5-substituted- nih.govnih.govnih.govtriazolo[4,3-a]quinazolines were evaluated, with the most potent compound showing an ED50 value of 19.7 mg/kg in the maximal electroshock (MES) test. researchgate.net Other related triazolo[4,3-a]quinoline derivatives also showed significant anticonvulsant effects in both MES and subcutaneous pentylenetetrazol (scMet) tests, with some compounds demonstrating a better safety profile than existing drugs. researchgate.netnih.gov

Anti-hyperglycemic Activity: The potent in vitro α-glucosidase inhibition by 3-aceto(benzo)hydrazide-1,2,4-triazine analogs translates to in vivo efficacy. The most promising compound from this series demonstrated an anti-hyperglycemic effect in mice equivalent to that of the standard drug acarbose, highlighting its potential for development as an anti-diabetic agent. uni.lu

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Investigation of the Influence of the 1,3-Benzodioxol-5-yl Substituent on Biological Efficacy

Research on various classes of compounds has demonstrated that the 1,3-benzodioxole (B145889) ring can confer a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov For instance, certain 1,3-benzodioxole derivatives have been shown to act as potent inhibitors of cyclooxygenase (COX) enzymes and to possess cytotoxic properties against cancer cell lines. nih.gov In other applications, this group can act as an insecticide synergist by inhibiting cytochrome P-450 enzymes, a mechanism that highlights its ability to modulate metabolic pathways. chemicalbook.com

Within the context of the 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol scaffold, the benzodioxole group is expected to:

Engage in Target Binding: The electron-rich aromatic system and the oxygen atoms of the dioxole ring can participate in various non-covalent interactions with a biological target, such as π-π stacking, hydrogen bonding, and hydrophobic interactions. The specific orientation of this group is critical for optimal binding.

Modulate Physicochemical Properties: The fused ring system contributes to the molecule's size and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Influence Metabolic Stability: The methylenedioxy bridge is known to be a potential site for metabolic cleavage, but it can also block metabolism at the adjacent aromatic positions, thereby enhancing the compound's half-life. mdpi.com

While direct structure-activity relationship (SAR) studies comparing the 1,3-benzodioxol-5-yl group to other aryl substituents on this specific 1,2,4-triazine-3-thiol core are not extensively documented in the public domain, the consistent appearance of this moiety in diverse, potent pharmacological agents underscores its importance for achieving desired biological outcomes. chemicalbook.comresearchgate.net

Elucidation of the Role of the Thiol Group and its Tautomeric Forms (thione-thiol tautomerism)

The 3-thiol group on the 1,2,4-triazine (B1199460) ring is a critical functional group that exists in equilibrium between two tautomeric forms: the thiol (-SH) and the thione (=S). This phenomenon, known as thione-thiol tautomerism, plays a pivotal role in the compound's chemical reactivity and biological activity. semanticscholar.org

Figure 1: Thione-thiol tautomerism in the 1,2,4-triazine-3-thiol ring system.

Figure 1: Thione-thiol tautomerism in the 1,2,4-triazine-3-thiol ring system.Quantum chemical studies on related 1,2,4-triazole-3-thiones have shown that the thione form is generally the most stable tautomer in the gas phase and is favored in polar solvents. nih.govcdnsciencepub.com The predominance of the thione tautomer is significant because the N-H and C=S groups can act as both hydrogen bond donors and acceptors, which is often crucial for binding to biological targets like enzyme active sites or receptors. jocpr.com

The role of the thiol/thione group in biological efficacy can be multifaceted:

Direct Target Interaction: It can form key hydrogen bonds or coordinate with metal ions within an enzyme's active site.

Synthetic Handle: The thiol group provides a reactive site for the synthesis of new analogs. Alkylation or arylation of the sulfur atom can lead to derivatives with altered pharmacological profiles, a strategy that has been successfully employed in developing high-affinity somatostatin (B550006) receptor-4 agonists from a 3-thio-1,2,4-triazole core. nih.gov

Some studies have established a direct link between the tautomeric form and biological activity, suggesting that for certain activities, the presence of the sulfur atom exclusively in the thione form is required. researchgate.net Therefore, understanding and controlling the tautomeric equilibrium is a key aspect of optimizing the biological profile of this compound.

Assessment of the Impact of Substituent Variations on the 1,2,4-Triazine Ring System on Biological Profile

The 1,2,4-triazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets depending on the nature and position of its substituents. jmchemsci.comresearchgate.net Extensive research has been conducted on modifying the 1,2,4-triazine core to develop agents with diverse pharmacological activities, including anticancer, antiviral, and neuroprotective properties. researchgate.netnih.govnih.gov

The biological profile of a 1,2,4-triazine derivative is highly sensitive to the substituents at its three available positions (C3, C5, and C6).

Position C3: As discussed, this position is occupied by a thiol group in the target compound. Modifications here, often by S-alkylation or S-arylation, can drastically alter potency and selectivity. For example, in a series of c-Met kinase inhibitors, linking the 3-thio position of a triazine scaffold to a 6-mercaptopurine (B1684380) moiety led to a potent "double-drug" hybrid compound. nih.gov

Position C5: In the title compound, this position holds the 1,3-benzodioxol-5-yl group. The nature of the aryl or heteroaryl substituent at C5 is critical for target recognition.

Position C6: While unsubstituted in the parent compound, adding substituents at C6 can provide additional interaction points with a biological target and fine-tune the molecule's electronic and steric properties.

The following table summarizes SAR findings from various studies on 1,2,4-triazine derivatives, illustrating the impact of substituent variations on their biological profiles.

| 1,2,4-Triazine Core | Substituent Variations | Biological Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|---|

| 3-Amino-5,6-diaryl-1,2,4-triazine | Variations of aryl groups at C5 and C6 | Adenosine (B11128) A2A Receptor Antagonism | Small, compact groups are favored at C6. A key hydrogen bond forms with Asn253. | acs.orgnih.gov |

| 3-Thio-5,6-diaryl-1,2,4-triazine | N-arylacetamides at the 3-thiol group | COX/15-LOX Inhibition | Electron-withdrawing groups on the N-arylacetamide moiety decreased COX-2 activity. | researchgate.net |

| 5-Methyl-1,2,4-triazine | Substituted biphenylethynyl and phenoxyphenylethynyl groups at C3 | mGluR5 Antagonism | A 2-(4-fluorophenyl)-5-benzonitrile substituent at the ethynyl (B1212043) moiety resulted in the most potent analog (IC50 = 28.2 nM). | nih.gov |

| 3-Amino-1,2,4-triazine | Hybridization with 7-azaindole (B17877) and indole (B1671886) moieties | Pyruvate Dehydrogenase Kinase (PDK) Inhibition | The hybrid molecules showed strong antiproliferative activity against pancreatic cancer cells. | nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, stable conformations of the molecule and, through techniques like molecular docking, to determine the specific "bioactive conformation" it adopts when interacting with its target.

The key flexible bonds in the molecule are the single bonds connecting the 1,3-benzodioxol-5-yl ring to the 1,2,4-triazine core. The rotation around this bond dictates the relative orientation of the two ring systems. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface and identifying rotational barriers and stable conformers. tcu.edumdpi.com

For example, in studies of adenosine A2A receptor antagonists based on the 1,2,4-triazine scaffold, X-ray crystallography and molecular modeling were used to reveal the precise binding mode. acs.orgnih.gov These studies showed that the triazine molecule binds deep inside the orthosteric binding cavity, with the aryl substituents at the C5 and C6 positions occupying distinct pockets and making specific interactions with receptor residues. The bioactive conformation is stabilized by a key hydrogen bond between a nitrogen atom of the triazine ring and the side chain of asparagine 253. acs.org

Similarly, docking studies of 1,2,4-triazine derivatives as c-Met kinase inhibitors helped to identify the binding mode of the most potent compounds. nih.gov Such analyses reveal which conformations allow for optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) within the active site, thereby rationalizing the observed biological activity and guiding the design of more potent analogs. For this compound, the bioactive conformation would be the specific spatial arrangement that maximizes favorable interactions with its intended biological target.

Rationalization of Ligand Efficiency and Optimality in the Context of Pharmacological Activity

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a way to normalize potency for size. It is a crucial tool for optimizing compounds and ensuring that increases in potency are not simply due to increases in molecular weight, which can negatively impact drug-like properties.

LE is calculated using the following formula: LE = (1.37 / HAC) * pIC50 where HAC is the heavy atom count (non-hydrogen atoms) and pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

A high LE value indicates that a compound achieves high affinity with a relatively small number of atoms, making it an efficient binder and a promising starting point for optimization. During lead optimization, medicinal chemists often aim to maintain or increase LE while modifying the structure to improve other properties like selectivity and ADME.

The development of 1,2,4-triazine derivatives as adenosine A2A antagonists provides an excellent example of the application of this principle. acs.orgnih.gov The initial hit compound was identified as a "ligand efficient" antagonist, and subsequent SAR studies focused on substitutions that would enhance potency while preserving this efficiency. By carefully selecting substituents, researchers were able to develop potent, selective, and orally efficacious compounds. This approach helps to avoid "molecular obesity" and ensures that the final drug candidate is not only potent but also possesses favorable physicochemical properties, leading to a more optimal pharmacological profile.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), it is possible to optimize the molecular geometry and calculate various electronic and reactivity descriptors. nih.govscribd.com

Key insights are derived from Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scribd.commdpi.comscilit.com For related 1,2,4-triazine (B1199460) derivatives, HOMO energies have been calculated in the range of -3.61 to -3.64 eV and LUMO energies around -5.32 eV, resulting in an energy gap of approximately 1.68 to 1.97 eV. mdpi.comscilit.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular interactions, such as charge delocalization and hyperconjugative stability. nih.gov It provides a detailed picture of the electron density distribution and the nature of the chemical bonds within the molecule.

Furthermore, Fukui functions are calculated to identify the most reactive sites within the molecule. These descriptors help predict the regions most susceptible to nucleophilic, electrophilic, or radical attack, offering guidance for understanding reaction mechanisms.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -3.61 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -5.32 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Gap | 1.71 |

| Ionization Potential (I) | -EHOMO | 3.61 |

| Electron Affinity (A) | -ELUMO | 5.32 |

Prediction of Spectroscopic Properties for Advanced Structural Elucidation and Mechanistic Insights

Computational methods are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. Time-dependent DFT (TD-DFT) calculations can forecast the electronic absorption spectra (UV-Vis) of molecules, providing information about their electronic transitions. nih.govresearchgate.netsci-hub.se

Similarly, DFT calculations can predict vibrational spectra (FT-IR and Raman). By calculating the vibrational frequencies of the optimized molecular structure, researchers can assign the experimentally observed spectral bands to specific functional group vibrations (e.g., N-H stretch, C=N stretch, C-S stretch). This comparison between theoretical and experimental spectra serves as a powerful tool for structural elucidation. mdpi.comscilit.comuobaghdad.edu.iq

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| N-H (thiol tautomer) | Stretching | 3410 | 3400 |

| C=N (triazine ring) | Stretching | 1615 | 1617 |

| C=S (thione form) | Stretching | 1255 | 1250 |

| C-S (thiol form) | Stretching | 705 | 700 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Prediction of Binding Modes within Enzyme Active Sites or Receptor Binding Pockets

For 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, docking simulations can predict how it fits into the active site of various enzymes or receptors. Studies on analogous 1,2,4-triazine derivatives have explored their binding to targets such as human D-amino acid oxidase (h-DAAO), dihydrofolate reductase (DHFR), cyclooxygenase (COX), and adenosine (B11128) receptors. nih.govresearchgate.nettandfonline.comnih.gov These simulations generate multiple possible binding poses and score them based on binding affinity, revealing the most energetically favorable conformation. Such predictions are the first step in rational drug design, suggesting how the molecule might exert a biological effect. researchgate.net

Characterization of Key Molecular Interactions

Beyond predicting the binding pose, docking simulations provide a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. For triazine derivatives, key interactions often include:

Hydrogen Bonding: The nitrogen atoms of the triazine ring are common hydrogen bond acceptors, often interacting with amino acid residues like Arginine or Glycine in the active site. nih.gov The thiol/thione group can also act as a hydrogen bond donor or acceptor.

Hydrophobic Interactions: The benzodioxole and phenyl moieties can form hydrophobic interactions with nonpolar residues such as Leucine, Valine, or Alanine. nih.gov

Pi-Stacking: The aromatic systems of the benzodioxole and triazine rings can engage in π-π stacking or T-shaped π-stacking with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. tandfonline.com

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Triazine Ring Nitrogens | Arg, Ser, Gly |

| Hydrogen Bond (Donor) | Thiol/Amine Group | Asp, Glu, Carbonyl Backbone |

| Hydrophobic Interaction | Benzodioxole Ring | Leu, Val, Ile |

| Pi-Stacking | Benzodioxole Ring | Tyr, Phe, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scialert.netjocpr.com

For a series of 1,2,4-triazine derivatives, a QSAR model can be developed by correlating their measured biological activity (e.g., enzyme inhibition IC₅₀ values) with calculated molecular descriptors. nih.govrsc.org These descriptors can include electronic properties derived from DFT (e.g., EHOMO, ELUMO, dipole moment), steric parameters, and topological indices. scialert.netjocpr.com Once a statistically significant QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized analogues of this compound. asianpubs.org This predictive power helps prioritize which derivatives to synthesize, saving significant time and resources in the process of discovering new lead compounds. For instance, QSAR studies on triazines have shown that the presence of electron-withdrawing groups at specific positions can correlate with increased inhibitory action. scialert.net

Development of Predictive Models for Biological Activity Based on Physicochemical Descriptors

An exhaustive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for this compound. While computational studies and QSAR models have been developed for other classes of 1,2,4-triazine derivatives to predict their biological activities, these models are specific to the chemical space of the compounds included in their training sets. rsc.orgnih.govjocpr.com For instance, QSAR models have been successfully built for 1,2,4-triazine-3(2H)-one derivatives targeting tubulin in breast cancer, where descriptors like absolute electronegativity and water solubility were found to be significant. nih.gov Another study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analogs identified the importance of steric and electrostatic fields in their inhibitory activity against human D-amino acid oxidase (h-DAAO). rsc.orgrsc.orgnih.gov

However, the unique combination of the 1,3-benzodioxole (B145889) ring, the 1,2,4-triazine core, and the 3-thiol group in the target compound means that predictive models from other triazine series cannot be reliably applied. The development of a specific predictive model for this compound and its close analogs would necessitate the synthesis of a series of related molecules and the evaluation of their biological activity to generate a dataset for model training and validation. Such a study would typically involve the calculation of various physicochemical descriptors, as shown in the hypothetical table below, which could then be correlated with biological activity using statistical methods.

| Dipole Moment | Measure of the net molecular polarity | Influences long-range electrostatic interactions with a target protein. |

This table is illustrative and represents the types of descriptors that would be calculated in a QSAR study. No specific, published data is available for this compound.

Elucidation of Molecular Features Driving Biological Efficacy

The specific molecular features of this compound that drive its biological efficacy have not been explicitly elucidated in published research. However, based on the general principles of medicinal chemistry and computational analysis of related heterocyclic systems, several features can be highlighted as potentially crucial for its interaction with biological targets.

The key structural components include:

The 1,2,4-Triazine-3-thiol Core: This heterocyclic system is rich in nitrogen atoms, making it a capable hydrogen bond acceptor. The exocyclic thiol group can exist in a tautomeric equilibrium with a thione form and can act as a hydrogen bond donor or a metal-coordinating group, which is often critical for binding to metalloenzymes.

The 5-(1,3-Benzodioxol-5-yl) Substituent: This planar, bicyclic system provides a rigid scaffold that can engage in π-π stacking or hydrophobic interactions within a protein's active site. The two oxygen atoms of the benzodioxole ring can also act as hydrogen bond acceptors.

In computational studies of other 1,2,4-triazine inhibitors, the triazine ring is often found to form essential hydrogen bonds with amino acid residues in the target's active site. rsc.orgnih.gov For example, in studies on h-DAAO inhibitors, the triazine structure was crucial for anchoring the molecule in the binding site through hydrogen bonds. rsc.org Similarly, the aryl substituent at the 5- or 6-position of the triazine ring typically occupies a distinct hydrophobic pocket, and modifications to this group significantly impact potency and selectivity. nih.gov Without specific molecular docking or crystallographic studies for this compound, the precise interactions remain speculative.

Molecular Dynamics Simulations to Explore Dynamic Binding Behavior and Stability

There are no published molecular dynamics (MD) simulation studies specifically investigating the binding behavior and stability of the this compound complex with any biological target.

For instance, MD simulations performed on other 1,2,4-triazine derivatives have been used to validate docking results by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. nih.govnih.gov These analyses help confirm that the ligand remains stably bound in the predicted orientation and identify which parts of the protein are flexible or rigid upon ligand binding. A typical MD simulation would track the stability of the complex over tens to hundreds of nanoseconds. The lack of such data for this compound highlights a gap in the understanding of its molecular interactions and represents an opportunity for future computational research.

Mechanistic Investigations into the Biological Action of 5 1,3 Benzodioxol 5 Yl 1,2,4 Triazine 3 Thiol Analogues

Identification and Validation of Cellular and Molecular Targets

The identification of specific cellular and molecular targets is a critical step in elucidating the mechanism of action of any bioactive compound. For analogues of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol, a variety of targets have been proposed and, in some cases, validated, primarily in the contexts of cancer and infectious diseases.

Research into the anticancer properties of 1,2,4-triazine (B1199460) derivatives has pointed towards the inhibition of key enzymes involved in cellular proliferation and survival. nih.govresearchgate.net For instance, certain triazine hybrids have been shown to interfere with various signaling pathways that are crucial for cancer cell viability. nih.govresearchgate.net The benzodioxole moiety, present in the subject compound, is also found in other molecules with demonstrated anticancer and antimicrobial activities, suggesting its contribution to target interaction. researchgate.netnih.gov

In the realm of antimicrobial research, the mechanism of action for some triazine-based compounds has been suggested to involve intracellular targets rather than direct disruption of the bacterial cell membrane. nih.gov One study on a triazine-based amphipathic polymer, designed to mimic antimicrobial peptides, indicated that its antimicrobial action was not primarily through membrane depolarization but through interaction with intracellular components. nih.gov

The following table summarizes potential molecular targets identified for various 1,2,4-triazine and 1,3-benzodioxole (B145889) analogues, which could be relevant for this compound.

| Compound Class | Potential Cellular/Molecular Target | Therapeutic Area |

| 1,2,4-Triazine Hybrids | Various signaling pathway components | Anticancer |

| 1,3,5-Triazine (B166579) Derivatives | Phosphatidylinositol 3-kinases (PI3Ks) | Anticancer |

| Thiazolo[3,2-a] nih.govnih.govnih.gov triazine moiety | 2-trans-enoyl carrier protein reductase (InhA) | Antimicrobial (Antitubercular) mdpi.com |

| 1,3-Benzodioxole Peptidyl Derivatives | Not specified, inhibits tumor growth | Anticancer nih.gov |

| Triazine-based Amphipathic Polymer | Intracellular targets | Antimicrobial nih.gov |

Elucidation of Downstream Signaling Pathway Modulation

The interaction of a bioactive compound with its molecular target initiates a cascade of downstream signaling events that ultimately determine the cellular response. Analogues of this compound have been shown to modulate several key signaling pathways.

In cancer cell lines, various triazine derivatives have been found to induce apoptosis, a form of programmed cell death, by attenuating critical intracellular signaling pathways. researchgate.net The specific pathways affected can vary depending on the full chemical structure of the analogue and the cancer cell type. For example, some 1,3,5-triazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis by impacting key signaling pathways. mdpi.com

In the context of inflammation, triazine derivatives have demonstrated anti-inflammatory properties. nih.gov One study on a triazine-based polymer showed it could suppress the mRNA levels of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators in inflammatory pathways. nih.gov This suggests that such compounds can interfere with the signaling cascades that lead to the production of these inflammatory molecules.

The table below outlines some of the signaling pathways modulated by analogous compounds.

| Compound Class | Modulated Signaling Pathway | Cellular Outcome |

| 1,3,5-Triazine Nitrogen Mustards | Apoptotic signaling pathways | Induction of apoptosis in colon cancer cells researchgate.net |

| Triazine-based Amphipathic Polymer | Lipopolysaccharide (LPS)-stimulated inflammatory pathways | Suppression of iNOS and TNF-α production nih.gov |

| General Triazine Derivatives | Various cancer-related signaling pathways | Induction of cancer cell death nih.govresearchgate.net |

Biochemical Characterization of Enzyme Inhibition or Receptor Modulation

The 1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes and receptors. researchgate.net The 3-thiol substituent is also a key feature, as thiol groups are known to interact with various enzymes. nih.gov

Several studies have provided detailed biochemical characterization of the inhibitory effects of 1,2,4-triazine analogues on various enzymes. For instance, pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides have been shown to be significant inhibitors of mushroom tyrosinase and jack bean urease. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of these enzymes. mdpi.com

In addition to enzyme inhibition, triazine derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs). For example, various 1,3,5-triazine derivatives have been identified as potent ligands for serotonin (B10506) (5-HT) receptors, such as 5-HT6 and 5-HT7, and adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.govmdpi.commdpi.com Radioligand binding assays have been used to determine the affinity (Ki values) of these compounds for their respective receptors. nih.govmdpi.commdpi.com

The following interactive table presents a summary of the enzyme and receptor modulation activities of various triazine analogues.

| Compound Analogue | Target Enzyme/Receptor | Activity | Ki/IC50 Value |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides | Mushroom Tyrosinase | Inhibition | - |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides | Jack Bean Urease | Inhibition | - |

| 1,3,5-Triazine Derivative (Compound 3) | Serotonin 5-HT6 Receptor | Ligand Binding | Ki = 13 nM mdpi.com |

| 1,3,5-Triazine Derivative (Compound 2) | Serotonin 5-HT7 Receptor | Ligand Binding | Ki = 8 nM mdpi.com |

| 1,3,5-Triazine Derivative (Compound 12) | Serotonin 5-HT7 Receptor | Ligand Binding | Ki = 18 nM mdpi.com |

| 1,3,5-Triazine Derivative (Compound 9a) | Adenosine A3 Receptor | Ligand Binding | Ki = 55.5 nM nih.gov |

| 1,3,5-Triazine Derivative (Compound 9c) | Adenosine A1 Receptor | Ligand Binding | Ki = 57.9 nM nih.gov |

Studies on Resistance Mechanisms in Antimicrobial Contexts

The emergence of antimicrobial resistance is a major global health concern, and understanding the mechanisms by which microorganisms develop resistance to new chemical entities is crucial. While specific studies on resistance to this compound are not available, research on other antimicrobial triazine derivatives and related compounds provides insights into potential resistance mechanisms.

One of the primary mechanisms of antimicrobial resistance is the active efflux of the drug from the bacterial cell, mediated by efflux pumps. elifesciences.orgelifesciences.orgmdpi.com This process reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target. Studies on antimicrobial peptides have shown that enhanced efflux activity can lead to phenotypic resistance without genetic mutations. elifesciences.orgelifesciences.org It is plausible that bacteria could develop resistance to triazine-based antimicrobials through the upregulation or acquisition of genes encoding for efflux pumps.

Another potential mechanism of resistance could involve enzymatic modification or degradation of the antimicrobial compound. Bacteria can produce enzymes that chemically alter the drug, rendering it inactive. Additionally, mutations in the molecular target of the drug can prevent the compound from binding effectively, thereby conferring resistance. For example, the increasing resistance to fluoroquinolones, which target DNA gyrase, highlights this mechanism. mdpi.com

The table below summarizes potential antimicrobial resistance mechanisms that could be relevant for triazine-thiol compounds.

| Resistance Mechanism | Description | Potential Relevance for Triazine-Thiols |

| Efflux Pumps | Transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell. elifesciences.orgelifesciences.orgmdpi.com | Upregulation of existing or acquisition of new efflux pumps could reduce the intracellular concentration of the compound. |

| Enzymatic Inactivation | Production of enzymes that degrade or modify the antimicrobial compound. | Bacterial enzymes could potentially modify the triazine ring or the thiol group, leading to inactivation. |

| Target Modification | Genetic mutations in the target protein that reduce the binding affinity of the antimicrobial agent. | If the compound has a specific intracellular target, mutations in the gene encoding for that target could confer resistance. |

Advanced Characterization Techniques Employed in Research

High-Resolution Spectroscopic Methods for Elucidating Complex Structures and Reaction Intermediates

High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of novel compounds like 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol.

Advanced NMR spectroscopy is fundamental for determining the precise connectivity of atoms. For 1,2,4-triazine (B1199460) derivatives, ¹H and ¹³C NMR spectra provide key information. For instance, the proton NMR spectrum for related dihydro-1,2,4-triazine structures shows characteristic signals for the C4-H proton of the triazine ring around 6.26–6.48 ppm, while the NH proton signal can appear as a broad singlet at higher chemical shifts (e.g., 9.77–12.10 ppm), which can be confirmed by its disappearance upon addition of D₂O. mdpi.com The ¹³C NMR spectrum would correspondingly show a signal for the sp³-hybridized C4 atom in the range of 67.7–70.1 ppm. mdpi.com These techniques are also vital for studying the thione-thiol tautomeric equilibrium present in the 1,2,4-triazine-3-thiol moiety. Advanced 2D NMR experiments, such as HSQC and HMBC, can definitively establish the predominant tautomer in solution by correlating proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition with high accuracy. nih.gov This technique is particularly valuable in metabolic studies of related 1,2,4-triazine derivatives, where it can identify and characterize metabolites formed in biological systems. nih.gov The fragmentation patterns observed in MS/MS experiments can further help in elucidating the structure of the parent compound and its metabolic products.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Triazine NH | 9.77 - 12.10 (broad singlet) | mdpi.com |

| ¹H | Aromatic CH | 6.35 - 8.21 (multiplet) | jmchemsci.com |

| ¹H | Benzodioxole O-CH₂-O | ~6.0 | researchgate.net |

| ¹³C | Triazine C=S (Thione) | ~173.8 | jmchemsci.com |

| ¹³C | Triazine C=N | 147.0 - 166.8 | jmchemsci.com |

| ¹³C | Aromatic C | 114.1 - 152.7 | jmchemsci.com |

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis with Biological Targets

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. For derivatives containing the 1,3-benzodioxole (B145889) group, crystallographic studies have revealed that the dioxole ring typically adopts a flattened envelope conformation. researchgate.netnih.govnih.gov

The analysis of a single crystal of this compound would yield a detailed structural model, including the planarity of the triazine ring and the orientation of the benzodioxole substituent relative to it. Crystal packing analysis also reveals intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the solid-state architecture. nih.gov

Furthermore, co-crystallization of the compound with a biological target, such as an enzyme or receptor, can provide invaluable insight into its mechanism of action. While a specific co-crystal structure for the title compound is not available, molecular docking studies on related 1,3,5-triazine (B166579) derivatives have been used to predict binding modes within enzyme active sites, such as human dihydrofolate reductase. japsonline.com X-ray analysis of such a co-crystal would experimentally validate these binding interactions at an atomic level. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₉NO₂S | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 6.3356 (2) | nih.gov |

| b (Å) | 16.3222 (5) | nih.gov |

| c (Å) | 22.0471 (7) | nih.gov |

| V (ų) | 2279.91 (12) | nih.gov |

| Z | 8 | nih.gov |

Chromatographic and Advanced Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for the purification of the target compound after synthesis and for the assessment of its purity. Column chromatography is a standard method for purifying crude products. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of synthesized compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is often employed to separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment, typically with detection by UV spectroscopy. nih.gov

In cases where complex mixtures of isomers are formed during synthesis, more advanced separation techniques may be required. For instance, the synthesis of unsymmetrical 1,2,4-triazines can produce regioisomers that are often difficult to separate. nih.gov Supercritical Fluid Chromatography (SFC) has been successfully used for the separation of such regioisomers, offering an effective alternative to traditional HPLC. nih.gov

| Technique | Primary Application | Details | Reference |

|---|---|---|---|

| Column Chromatography | Purification | Used for the separation of the crude product from reaction mixtures using a solid stationary phase like silica (B1680970) gel. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Provides high-resolution separation for accurate purity determination. Preparative HPLC can be used for final purification. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Isomer Separation | Effective for separating complex mixtures, such as regioisomers of substituted triazines. | nih.gov |